N-[4-(Trifluoromethylthio)benzyl]phthalimide
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Overview
Description
N-[4-(Trifluoromethylthio)benzyl]phthalimide is a chemical compound with the molecular formula C16H10F3NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethylthio)benzyl]phthalimide typically involves the reaction of 4-(trifluoromethylthio)benzylamine with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine. The reaction conditions generally include a temperature of around 35°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethylthio)benzyl]phthalimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Trifluoromethylthio)benzyl]phthalimide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of acyl fluorides and other fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored as a lead compound in drug development for targeting specific diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethylthio)benzyl]phthalimide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity to target molecules. This makes it a valuable tool in the development of novel therapeutics and biochemical probes.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoromethylthio)phthalimide
- N-(Trifluoromethylthio)benzamide
- N-(Trifluoromethylthio)aniline
Uniqueness
N-[4-(Trifluoromethylthio)benzyl]phthalimide stands out due to its unique combination of the trifluoromethylthio group and the phthalimide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-[[4-(trifluoromethylsulfanyl)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)23-11-7-5-10(6-8-11)9-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXXZGFWEQFMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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